molecular formula C15H28N2O2 B11116503 1-[4-(2,2-Dimethylpropanoyl)-1,4-diazepan-1-yl]-2,2-dimethylpropan-1-one

1-[4-(2,2-Dimethylpropanoyl)-1,4-diazepan-1-yl]-2,2-dimethylpropan-1-one

Cat. No.: B11116503
M. Wt: 268.39 g/mol
InChI Key: XIJKVQJTIJBYRE-UHFFFAOYSA-N
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Description

1-[4-(2,2-Dimethylpropanoyl)-1,4-diazepan-1-yl]-2,2-dimethylpropan-1-one is a synthetic organic compound characterized by its unique diazepane ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2,2-Dimethylpropanoyl)-1,4-diazepan-1-yl]-2,2-dimethylpropan-1-one typically involves the reaction of 1,4-diazepane with 2,2-dimethylpropanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[4-(2,2-Dimethylpropanoyl)-1,4-diazepan-1-yl]-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The diazepane ring allows for nucleophilic substitution reactions, where nucleophiles can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted diazepane derivatives.

Scientific Research Applications

1-[4-(2,2-Dimethylpropanoyl)-1,4-diazepan-1-yl]-2,2-dimethylpropan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(2,2-Dimethylpropanoyl)-1,4-diazepan-1-yl]-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(2,2-Dimethylpropanoyl)-1,4-diazepan-1-yl]-2,2-dimethylpropan-1-one is unique due to its diazepane ring structure, which imparts specific chemical and biological properties.

Properties

Molecular Formula

C15H28N2O2

Molecular Weight

268.39 g/mol

IUPAC Name

1-[4-(2,2-dimethylpropanoyl)-1,4-diazepan-1-yl]-2,2-dimethylpropan-1-one

InChI

InChI=1S/C15H28N2O2/c1-14(2,3)12(18)16-8-7-9-17(11-10-16)13(19)15(4,5)6/h7-11H2,1-6H3

InChI Key

XIJKVQJTIJBYRE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)N1CCCN(CC1)C(=O)C(C)(C)C

Origin of Product

United States

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